The synthesis of Rosuvastatin calcium involves several steps, including asymmetric reduction and various purification processes. One notable method includes the use of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate as a side chain that reacts with phosphorus ylide reagents through Wittig condensation. This synthesis is optimized to yield high-purity Rosuvastatin calcium with minimal impurities .
An improved process for preparing amorphous Rosuvastatin calcium involves dissolving the compound in organic solvents followed by solvent removal techniques such as evaporation or freeze-drying. This method aims to produce Rosuvastatin with a purity greater than 99.65% .
Rosuvastatin consists of a complex molecular structure characterized by multiple functional groups, including a fluorophenyl group and a pyrimidine moiety. The compound's structural formula can be represented as follows:
The compound exists as a calcium salt, which enhances its solubility and bioavailability. The molecular weight of Rosuvastatin calcium is approximately 480.57 g/mol .
Rosuvastatin undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include hydrolysis, oxidation, and photolysis, which can lead to the formation of degradation products. For example, under acidic conditions, Rosuvastatin can degrade significantly (up to 57%), while it shows lesser degradation under alkaline (36%) and oxidative conditions (32%) .
The stability of Rosuvastatin can also be assessed through High-Performance Liquid Chromatography (HPLC), which allows for the identification of degradation products and ensures quality control during pharmaceutical formulation .
Rosuvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, Rosuvastatin effectively reduces the production of low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C). This action not only lowers cholesterol levels but also contributes to the stabilization of atherosclerotic plaques, thus reducing the risk of cardiovascular events .
Rosuvastatin is a white to pale yellow crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile. Its melting point is approximately 200 °C. The compound exhibits stability under normal conditions but can degrade under extreme pH or thermal conditions.
Key physical properties include:
Rosuvastatin is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. It has been extensively studied for its efficacy in reducing LDL cholesterol levels and its role in secondary prevention strategies for patients with established cardiovascular diseases.
Additionally, analytical methods such as HPLC coupled with ultraviolet detection are employed for quantifying Rosuvastatin in pharmaceutical formulations and biological fluids. These methods are crucial for ensuring quality control during drug manufacturing and monitoring therapeutic drug levels in patients .
CAS No.: 4208-67-7
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2
CAS No.: 85252-29-5